molecular formula C14H18O2 B13622709 (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone

(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone

Cat. No.: B13622709
M. Wt: 218.29 g/mol
InChI Key: PETGWQHFHMGFRB-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone is an organic compound characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a cyclopropyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and cyclopropylmethanone.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the production process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The methanone group can be reduced to form alcohols or other reduced products.

    Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the methanone group may produce alcohols.

Scientific Research Applications

(5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanone include:

    (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)methanol: A reduced form of the compound with an alcohol group instead of a methanone group.

    (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)ethanone: A derivative with an ethanone group instead of a methanone group.

    (5-(Tert-butyl)-2-hydroxyphenyl)(cyclopropyl)acetic acid: A carboxylic acid derivative with a cyclopropyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the hydroxyphenyl and cyclopropyl groups offer opportunities for further chemical modifications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C14H18O2/c1-14(2,3)10-6-7-12(15)11(8-10)13(16)9-4-5-9/h6-9,15H,4-5H2,1-3H3

InChI Key

PETGWQHFHMGFRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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